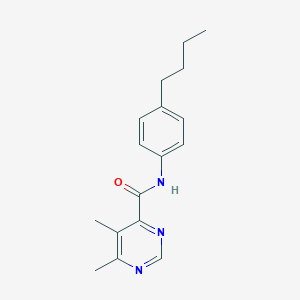
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase type 9 (PDE9). PDE9 is an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is important for cognitive function. BAY 73-6691 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 selectively inhibits PDE9, which is an enzyme that breaks down cGMP in the brain. By inhibiting PDE9, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 increases cGMP levels in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to improve cognitive function. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to have minimal effects on other PDE enzymes, which may reduce the potential for side effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its selectivity for PDE9 and its ability to increase cGMP levels in the brain. However, the limitations of using N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 in lab experiments include its relatively short half-life and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691. One potential direction is to further explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 involves several steps, including the reaction of 4-butylphenylboronic acid with 2,3,5,6-tetramethylpyridine-4-carbaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-5-nitropyrimidine to form the final product, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691.
Scientific Research Applications
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 73-6691 has been shown to increase cGMP levels in the brain, which is thought to be a key mechanism underlying its cognitive-enhancing effects.
properties
IUPAC Name |
N-(4-butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-5-6-14-7-9-15(10-8-14)20-17(21)16-12(2)13(3)18-11-19-16/h7-11H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGURAHWCOHWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
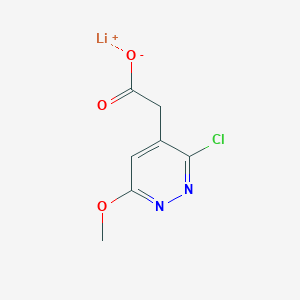
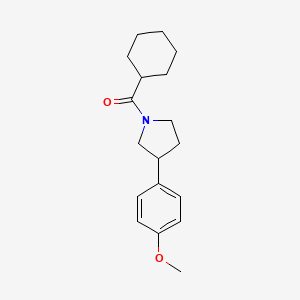

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)




![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
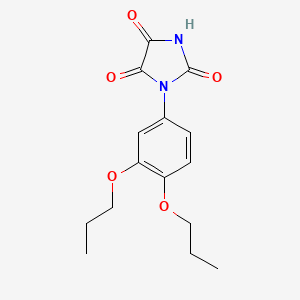
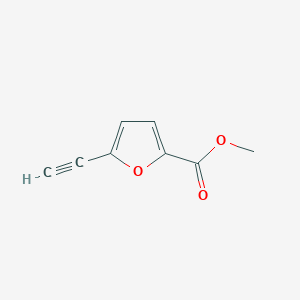
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)